Butyl acrylate acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

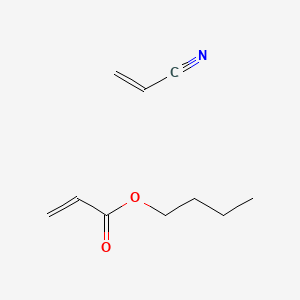

Butyl acrylate acrylonitrile is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polymer Synthesis

Polymer Production : Butyl acrylate is widely used as a monomer in the production of copolymers through emulsion polymerization. The incorporation of acrylonitrile into butyl acrylate-based polymers enhances their physical and chemical properties. For instance, studies have shown that increasing the acrylonitrile content leads to higher glass transition temperatures and improved mechanical strength, which are crucial for applications in coatings and adhesives .

Case Study : A study investigated the effects of varying acrylonitrile content in a butyl acrylate-acrylic acid system for pressure-sensitive adhesives. It was found that an optimal ratio resulted in adhesives with enhanced peel resistance and shear strength, meeting specific market requirements .

Adhesives and Sealants

Adhesive Applications : Butyl acrylate acrylonitrile copolymers are particularly effective in the formulation of pressure-sensitive adhesives (PSAs). The low glass transition temperature of butyl acrylate contributes to the flexibility and tackiness required for effective adhesion. In contrast, the presence of acrylonitrile improves the overall cohesion and durability of the adhesive under varying environmental conditions .

Performance Metrics : Research has demonstrated that adhesives formulated with butyl acrylate and acrylonitrile exhibit superior performance metrics such as:

- Peel Resistance : Close to 10 N/25 mm

- Tack : Approximately 10 N

- Shear Resistance : Sustained for over 24 hours under wet conditions .

Coatings and Paints

Coating Formulations : The copolymerization of butyl acrylate with acrylonitrile is also prevalent in the production of high-performance coatings. These coatings benefit from excellent flexibility, durability, and resistance to weathering, making them suitable for both architectural and automotive applications .

| Property | Butyl Acrylate | Acrylonitrile | Copolymer (Butyl Acrylate-Acrylonitrile) |

|---|---|---|---|

| Glass Transition Temp | -45°C | 210°C | Intermediate (varies with composition) |

| Adhesion Strength | Moderate | High | Enhanced |

| Flexibility | High | Moderate | High |

| Weather Resistance | Good | Moderate | Excellent |

Textile and Leather Finishing

This compound copolymers are utilized in textile processing agents and leather finishes due to their ability to enhance fabric durability and resistance to environmental factors. These materials provide a protective layer that improves water resistance and overall longevity of textiles .

Medical Applications

The optical clarity and thermal stability of butyl acrylate make it suitable for medical applications, including the manufacture of surgical instruments and artificial lenses. The copolymerization with acrylonitrile can further enhance these properties, making it possible to produce high-quality medical materials that meet stringent regulatory standards .

Propiedades

Número CAS |

125005-86-9 |

|---|---|

Fórmula molecular |

C10H15NO2 |

Peso molecular |

181.23 g/mol |

Nombre IUPAC |

butyl prop-2-enoate;prop-2-enenitrile |

InChI |

InChI=1S/C7H12O2.C3H3N/c1-3-5-6-9-7(8)4-2;1-2-3-4/h4H,2-3,5-6H2,1H3;2H,1H2 |

Clave InChI |

QSMOHLASMMAGIB-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC(=O)C=C.C=CC#N |

Números CAS relacionados |

137168-27-5 25567-76-4 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.